molecular formula C5H7NO3 B1216104 1-Pyrroline-4-hydroxy-2-carboxylate CAS No. 9054-77-7

1-Pyrroline-4-hydroxy-2-carboxylate

Cat. No.: B1216104
CAS No.: 9054-77-7
M. Wt: 129.11 g/mol
InChI Key: AOMLMYXPXUTBQH-UHFFFAOYSA-N
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Description

1-Pyrroline-4-hydroxy-2-carboxylate is a cyclic amino acid derivative that plays a significant role in the metabolism of proline and hydroxyproline. This compound is involved in various biochemical pathways and is known for its unique structure, which includes a pyrroline ring with hydroxyl and carboxylate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrroline-4-hydroxy-2-carboxylate can be synthesized through the enzymatic deamination of hydroxyproline. The enzyme this compound deaminase catalyzes the conversion of hydroxyproline to this compound under aqueous conditions .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria are engineered to overexpress the enzyme responsible for the synthesis of this compound, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrroline-4-hydroxy-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pyrroline-4-hydroxy-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyrroline-4-hydroxy-2-carboxylate involves its role as an intermediate in metabolic pathways. It is converted to 2,5-dioxopentanoate by the enzyme this compound deaminase. This conversion is crucial for the metabolism of proline and hydroxyproline, which are important for collagen synthesis and other physiological processes . Additionally, it has been shown to regulate key metabolites and signaling pathways involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

1-Pyrroline-4-hydroxy-2-carboxylate is unique due to its specific structure and role in metabolism. Similar compounds include:

These compounds share structural similarities but differ in their specific roles and functions within metabolic pathways.

Properties

IUPAC Name

3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMLMYXPXUTBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331483
Record name 1-Pyrroline-4-hydroxy-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Pyrroline-4-hydroxy-2-carboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

9054-77-7
Record name 1-Pyrroline-4-hydroxy-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrroline-4-hydroxy-2-carboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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